molecular formula C24H24N4OS B14920739 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B14920739
M. Wt: 416.5 g/mol
InChI Key: ZWXRUPWUOLVOLL-JCMHNJIXSA-N
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Description

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-(4-methylpiperazino)-1,3-thiazol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-(4-methylpiperazino)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-(4-methylpiperazino)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-(4-methylpiperazino)-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-(4-methylpiperazino)-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-(4-methylpiperazino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione: Similar structure but lacks the piperazine ring.

    1-Benzyl-1H-indole-3-carbaldehyde: Precursor in the synthesis of the target compound.

    2-(4-Methylpiperazino)-1,3-thiazol-4-one: Another precursor used in the synthesis.

Uniqueness

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-(4-methylpiperazino)-1,3-thiazol-4-one is unique due to its combination of indole, piperazine, and thiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C24H24N4OS/c1-26-11-13-27(14-12-26)24-25-23(29)22(30-24)15-19-17-28(16-18-7-3-2-4-8-18)21-10-6-5-9-20(19)21/h2-10,15,17H,11-14,16H2,1H3/b22-15-

InChI Key

ZWXRUPWUOLVOLL-JCMHNJIXSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2

Origin of Product

United States

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